molecular formula C6H8FNO2S B13631567 [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride

Cat. No.: B13631567
M. Wt: 177.20 g/mol
InChI Key: XWCUZDDATWZTGJ-UHFFFAOYSA-N
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Description

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride is a chemical compound with the molecular formula C6H8FNO2S. It is known for its unique structure, which includes a cyclopropyl ring, a cyanomethyl group, and a methanesulfonyl fluoride moiety

Preparation Methods

The synthesis of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride can be achieved through several synthetic routes. . The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by covalently modifying active site residues, particularly serine and cysteine residues . This modification can lead to the inactivation of the enzyme and disruption of its biological function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the formation of stable adducts with target proteins .

Comparison with Similar Compounds

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

[1-(cyanomethyl)cyclopropyl]methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCUZDDATWZTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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